4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
90127-57-4 |
|---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-acetyl-4-chloro-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO3/c1-7(14)11(12)10(15)16-9(13-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MXAJQHLPUIPEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Acetyl 4 Chloro 2 Phenyloxazol 5 4h One
Reactivity Profiles of the 5(4H)-Oxazolone Ring System
The 5(4H)-oxazolone ring is an important heterocyclic motif known for its diverse reactivity, making it a valuable building block in the synthesis of a wide array of organic compounds, including amino acids, peptides, and various other biologically active molecules. researchgate.net The reactivity of this ring system is characterized by the presence of multiple electrophilic and nucleophilic centers, which allow for a variety of chemical transformations.
Electrophilic and Nucleophilic Attack Sites
The 5(4H)-oxazolone ring possesses several sites susceptible to both electrophilic and nucleophilic attack. The carbonyl group at the C-5 position is a primary site for nucleophilic attack, a characteristic reactivity that makes these compounds excellent substrates for the synthesis of derivatives like enol acetates, benzoxazinones, and amino acids. nih.gov The carbon atom at this position is rendered electrophilic by the adjacent oxygen and nitrogen atoms.
| Site | Type of Attack | Influencing Factors |
| Carbonyl Carbon (C-5) | Nucleophilic | Adjacent heteroatoms (O, N), Substituents on the ring |
| C-4 Position | Electrophilic/Nucleophilic | Presence of exocyclic double bond, Nature of substituents |
| Nitrogen Atom (N-3) | Nucleophilic | Lone pair of electrons |
| Oxygen Atom (O-1) | Nucleophilic | Lone pair of electrons |
Ring Opening and Cycloaddition Pathways
The 5(4H)-oxazolone ring is susceptible to ring-opening reactions, often initiated by nucleophilic attack at the C-5 carbonyl carbon. nih.govacs.org This process is a key step in the dynamic kinetic resolution of oxazolones, a valuable method for preparing enantiomerically enriched α-amino acid derivatives. acs.org The ring-opening can be catalyzed by bases or acids and often occurs in the presence of nucleophiles like alcohols or amines. acs.orgnih.gov
Furthermore, 5(4H)-oxazolones can participate in cycloaddition reactions. For instance, [2+2] photocycloaddition reactions have been observed, leading to the formation of cyclobutane derivatives. acs.orgnih.gov These reactions highlight the versatility of the oxazolone (B7731731) ring in constructing complex molecular architectures. The specific pathway, whether ring-opening or cycloaddition, is often dictated by the reaction conditions, including the presence of light, catalysts, and the nature of the reactants.
Influence of C-4 Substituents (Acetyl and Chloro) on Reactivity
The substituents at the C-4 position of the oxazolone ring, in this case, an acetyl and a chloro group, play a pivotal role in modulating the reactivity of the entire molecule. These groups exert both steric and electronic effects that can significantly influence the kinetics and selectivity of reactions involving the oxazolone core.
Steric and Electronic Effects on Reaction Kinetics and Selectivity
The acetyl and chloro groups are both electron-withdrawing, which is expected to increase the electrophilicity of the adjacent C-4 carbon and the C-5 carbonyl carbon. This enhanced electrophilicity can facilitate nucleophilic attack at these positions. However, the steric bulk of these substituents can also hinder the approach of nucleophiles, thereby affecting the reaction rates.
The electronic nature of substituents on the phenyl ring at C-2 can also impact reactivity. Electron-donating groups can increase the electron density of the oxazolone ring, potentially affecting the ease of certain reactions, while electron-withdrawing groups can have the opposite effect. nih.gov For example, in the Erlenmeyer-Plöchl reaction for the synthesis of oxazolones, the reactivity of aldehydes is influenced by the electronic nature of their substituents. sci-hub.se
Summary of Substituent Effects:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Acetyl | C-4 | Electron-withdrawing | Moderate | Increases electrophilicity of C-4 and C-5; may hinder nucleophilic attack. |
| Chloro | C-4 | Electron-withdrawing | Small | Increases electrophilicity of C-4 and C-5. |
| Phenyl | C-2 | Can be modified with substituents | Moderate to large | Influences overall electron density and steric accessibility of the ring. |
Tautomerism and Isomerization Phenomena at C-4
The presence of an acetyl group at the C-4 position introduces the possibility of keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent and the presence of acids or bases. This tautomerism can have a profound impact on the reactivity of the molecule, as the enol form possesses a nucleophilic double bond, making it susceptible to electrophilic attack.
Furthermore, the stereocenter at C-4 allows for the possibility of isomerization. The facile epimerization at the α-carbon of oxazolones is a key feature that enables their use in dynamic kinetic resolution processes. acs.org The specific stereochemistry at C-4 can direct the outcome of subsequent reactions, leading to the formation of specific stereoisomers. The study of tautomeric and isomeric equilibria is therefore crucial for controlling the selectivity of reactions involving 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one.
Derivatization Strategies and Synthetic Transformations
The unique reactivity of this compound opens up a plethora of possibilities for its derivatization and use in synthetic transformations. The presence of multiple reactive sites allows for a range of chemical modifications, leading to the synthesis of diverse and complex molecules.
One of the primary strategies for derivatization involves the nucleophilic opening of the oxazolone ring. nih.gov This can be achieved using a variety of nucleophiles, such as alcohols, amines, and thiols, to yield a wide range of α-amino acid derivatives. The reaction with secondary amines, for instance, can produce corresponding benzamides. nih.gov
The acetyl and chloro groups at C-4 also offer handles for further functionalization. The chloro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups at this position. The acetyl group can undergo reactions typical of ketones, such as aldol (B89426) condensations or reductions.
Potential Synthetic Transformations:
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Ring Opening | Alcohols, Amines, Thiols | α-Amino acid esters, amides, and thioesters |
| Nucleophilic Substitution at C-4 | Various Nucleophiles | C-4 substituted oxazolones |
| Reactions of the Acetyl Group | Aldehydes, Reducing agents | β-Hydroxy ketones, Alcohols |
| Cycloaddition Reactions | Dienes, Alkenes | Fused heterocyclic systems |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
While specific studies on this compound are unavailable, the general reactivity of related 4-substituted oxazolones with nitrogen nucleophiles such as amines and hydrazines has been documented. These reactions typically proceed via nucleophilic attack on the C5 carbonyl carbon, leading to the opening of the oxazolone ring. The subsequent reaction pathway can vary depending on the reaction conditions and the nature of the nucleophile, often resulting in the formation of various heterocyclic compounds. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine has been shown to yield 1,2,4-triazin-6(5H)-ones.
Reactions with Carbon- and Oxygen-Containing Nucleophiles
Information regarding the reactions of this compound with carbon and oxygen-containing nucleophiles is not specifically reported. Based on the general chemistry of oxazolones, it can be postulated that reactions with carbon nucleophiles, such as Grignard reagents or enolates, could potentially lead to either ring opening or addition to the acetyl group. Similarly, reactions with oxygen nucleophiles like alcohols or water would likely result in the cleavage of the oxazolone ring to form the corresponding ester or carboxylic acid derivatives.
Functional Group Interconversions of the Acetyl and Chloro Moieties
There is no available literature detailing the specific functional group interconversions of the acetyl and chloro moieties in this compound. In a general context, the acetyl group could potentially undergo reactions such as reduction to an alcohol or conversion to a ketal. The chlorine atom, being a good leaving group, could be susceptible to nucleophilic substitution reactions.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
A comprehensive analysis of the regioselectivity and stereoselectivity in reactions involving this compound cannot be provided due to the absence of specific research on this compound. The presence of multiple electrophilic centers (the C4 and C5 positions of the ring, the acetyl carbonyl carbon) suggests that regioselectivity would be a significant aspect of its reactivity. Furthermore, as the C4 position is a stereocenter, the stereochemical outcome of reactions at this position would be of interest.
Computational and Theoretical Studies of 4 Acetyl 4 Chloro 2 Phenyloxazol 5 4h One
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally. researchgate.net For 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one, this could involve studying its synthesis (e.g., via an Erlenmeyer-Plöchl reaction) or its subsequent reactions with nucleophiles. sci-hub.sewikipedia.org
A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). Locating the geometry of the TS is a primary goal of mechanistic studies. nih.gov Computational algorithms search the potential energy surface for these "saddle points."
For a reaction involving this compound, such as a nucleophilic attack at the carbonyl carbon, a transition state analysis would reveal the geometry of the molecule as the new bond is forming and the oxazolone (B7731731) ring is opening. Analysis of the TS structure provides insight into the stereochemical outcome of the reaction.
By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction.
The profile provides key thermodynamic and kinetic data:
Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.
Studying these profiles for different potential pathways allows chemists to predict which reaction is most likely to occur and under what conditions. chemrxiv.org For example, one could computationally compare the feasibility of a nucleophile attacking the acetyl carbonyl versus the lactone carbonyl to determine the most probable reaction pathway.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would be employed to explore its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms.
The process would typically involve:
Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the potential energy of the system as a function of its atomic coordinates.
System Solvation: The molecule would be placed in a simulation box filled with a solvent, most commonly water, to mimic physiological or solution-phase conditions.
Simulation Protocol: The system would undergo energy minimization to remove any unfavorable atomic clashes, followed by a gradual heating phase to reach the desired simulation temperature. A production run, often spanning nanoseconds to microseconds, would then be performed to generate a trajectory of the molecule's motion.
Analysis of the resulting trajectory would reveal the preferred conformations of the molecule, the flexibility of different regions such as the phenyl and acetyl groups, and the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Analysis of Substituent Effects on Electronic and Steric Parameters via Computational Descriptors
The acetyl and chloro substituents at the C4 position, as well as the phenyl group at the C2 position, are expected to significantly influence the electronic and steric properties of the oxazolone ring. Computational chemistry provides a suite of descriptors to quantify these effects.
Electronic Parameters:
Density Functional Theory (DFT) is a common quantum mechanical method used to calculate the electronic structure of molecules. From DFT calculations, a variety of electronic descriptors can be derived:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting non-covalent interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of chemical stability.
Natural Bond Orbital (NBO) Analysis: This method provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Steric Parameters:
The size and shape of a molecule and its substituents are critical for its interactions. Computational methods can quantify these steric effects:
Sterimol Parameters: These are a set of descriptors (L, B1, B5) that describe the length and width of a substituent, providing a quantitative measure of its steric bulk. nih.gov
Charton Parameters: This is another empirical parameter used to quantify the steric effect of a substituent. nih.gov
By systematically replacing substituents on the phenyl ring or altering the group at the C4 position in silico, a quantitative structure-property relationship (QSPR) study could be performed. This would involve calculating the aforementioned descriptors for a series of analogs and correlating them with changes in molecular properties, providing a deeper understanding of the substituent effects.
While direct research on this compound is lacking, the computational methodologies described here represent the standard approach that would be taken to investigate its molecular properties and behavior. Such studies are invaluable for rational drug design and the development of new chemical entities.
Applications and Research Utility of 4 Acetyl 4 Chloro 2 Phenyloxazol 5 4h One As a Synthetic Intermediate
Precursor in the Synthesis of α-Amino Acids and Peptidomimetics
Oxazolones, also known as azlactones, have long been recognized as important intermediates in the synthesis of α-amino acids and their derivatives. The 4-substituted-5(4H)-oxazolone scaffold is particularly useful for creating α,α-disubstituted or quaternary amino acids, which are crucial components of peptidomimetics and other biologically active compounds. The presence of substituents at the C4 position allows for the introduction of diverse side chains that can mimic natural amino acid residues or introduce novel functionalities. nih.gov
The general synthetic utility of 4-substituted 5(4H)-oxazolones as precursors to α-amino acids is well-established. For instance, methods have been developed for the preparation of 4-acetoxy substituted 5(4H)-oxazolones, which serve as effective intermediates for quaternary substituted amino acid derivatives. nih.gov These acetoxy-oxazolones can undergo reactions with various nucleophiles to introduce different side chains, and subsequent hydrolysis of the oxazolone (B7731731) ring yields the desired α-amino acid.
In the case of 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one, the chloro and acetyl groups at the C4 position offer multiple reaction pathways. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the acetyl group can be subjected to various transformations. This dual reactivity allows for the stepwise introduction of different functional groups, leading to the synthesis of complex and non-proteinogenic α-amino acids. These specialized amino acids are of great interest in drug discovery for the construction of peptides with enhanced stability and biological activity.
| Precursor | Target Molecule | Key Transformation |
| 4-Acetoxy-5(4H)-oxazolone | Quaternary α-Amino Acid | Nucleophilic substitution and hydrolysis |
| This compound | Non-proteinogenic α-Amino Acid | Sequential nucleophilic substitution |
Building Block for Complex Heterocyclic Architectures (e.g., Imidazoles, Pyrazoles, Quinazolines)
The electrophilic nature of the oxazolone ring and the reactive substituents at the C4 position make this compound an excellent starting material for the synthesis of various heterocyclic systems. nih.gov
Imidazoles: Imidazoles are a class of heterocycles with a wide range of biological activities. The synthesis of imidazole derivatives can be achieved through the reaction of this compound with primary amines. The reaction likely proceeds via a nucleophilic attack of the amine on the C5 carbonyl of the oxazolone, leading to ring opening. Subsequent intramolecular condensation involving the amine and the acetyl group, followed by elimination, would lead to the formation of the imidazole ring. The substituents on the resulting imidazole can be controlled by the choice of the starting amine.
Pyrazoles: Pyrazoles are another important class of nitrogen-containing heterocycles found in many pharmaceuticals. nih.govnih.gov The standard synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. This compound can serve as a masked 1,3-dicarbonyl equivalent. Reaction with hydrazine or its derivatives would initiate a ring-opening of the oxazolone, followed by cyclization to form the pyrazole ring. For example, the reaction of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with phenylhydrazine is a known route to pyrazole derivatives, showcasing the reactivity of the acetyl group in this context. mdpi.com
Quinazolines: Quinazolines and their 4(3H)-one derivatives are bicyclic heterocycles with significant pharmacological properties. nih.govnih.gov A common synthetic route to quinazolin-4(3H)-ones is the reaction of anthranilic acid or its derivatives with a suitable acylating agent. ekb.eg this compound can act as such an agent. The reaction would involve the nucleophilic attack of the amino group of anthranilic acid on the oxazolone, leading to an intermediate that can then cyclize to form the quinazolinone ring system.
| Target Heterocycle | Key Reagent | Proposed Reaction Pathway |
| Imidazole | Primary Amine | Ring opening followed by intramolecular condensation |
| Pyrazole | Hydrazine | Ring opening and cyclization |
| Quinazoline | Anthranilic Acid | Acylation and subsequent cyclization |
Intermediate in the Construction of Natural Product Cores
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its utility can be inferred from the heterocyclic scaffolds it can generate. Imidazole and pyrazole cores are present in a wide variety of natural products with diverse biological activities. For instance, imidazol-4-ones are themselves an important scaffold found in nature. rsc.org The ability to synthesize substituted imidazoles, pyrazoles, and quinazolines from this single precursor provides a powerful tool for medicinal chemists aiming to construct libraries of natural product analogues for drug discovery programs. The functional handles present in the starting oxazolone allow for the introduction of substituents that can mimic the substitution patterns found in natural products.
Utility in Cascade Reactions and Multicomponent Transformations
The high density of functional groups in this compound makes it an ideal substrate for cascade reactions and multicomponent reactions (MCRs). nih.gov These types of reactions are highly efficient as they allow for the formation of multiple bonds in a single operation, reducing the number of synthetic steps and waste generated.
A hypothetical multicomponent reaction could involve this compound, a primary amine, and another nucleophile. The reaction could be initiated by the amine attacking the oxazolone ring, followed by the second nucleophile reacting at the acetyl or chloro-substituted position. Such a process would rapidly build molecular complexity from simple starting materials. While the synthesis of oxazolones via multicomponent reactions is known, the use of a pre-formed, highly functionalized oxazolone like this compound as a reactant in subsequent MCRs is an area ripe for exploration. dntb.gov.uaresearchgate.net
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity
The most intriguing aspect of this compound is the presence of a stereocenter at the C4 position bearing two distinct and reactive functional groups. This unique structural feature can be exploited for the development of novel synthetic methodologies. For example, the differential reactivity of the chloro and acetyl groups could be used for sequential, site-selective transformations. A nucleophile could first displace the chloride, followed by a different reaction at the acetyl carbonyl group. This would allow for the controlled and predictable synthesis of highly substituted, chiral molecules.
Furthermore, the oxazolone ring itself can participate in various cycloaddition reactions, and the substituents at the C4 position would be expected to influence the stereochemical outcome of these reactions. Research into the diastereoselective reactions of this compound could lead to new methods for the asymmetric synthesis of complex molecules. The development of catalytic, enantioselective reactions using this substrate is a particularly promising avenue for future research.
Future Directions and Emerging Research Avenues for 4 Acetyl 4 Chloro 2 Phenyloxazol 5 4h One
Exploration of Novel Catalytic Systems for its Synthesis and Transformation
The synthesis of oxazolones has traditionally relied on methods like the Erlenmeyer-Plöchl reaction, which often require stoichiometric activating agents and harsh reaction conditions. biointerfaceresearch.com Future research will likely focus on the development of more efficient and sustainable catalytic systems for the synthesis of 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one and its derivatives.
Potential Research Areas:
Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective synthesis of this compound, providing access to stereochemically defined building blocks for the synthesis of chiral molecules.
Photoredox Catalysis: Visible-light photoredox catalysis could offer a mild and efficient alternative for the synthesis and transformation of this compound, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods.
Dual Catalysis: The combination of two different catalytic cycles in a single pot could allow for tandem reactions, streamlining the synthesis of complex molecules from this compound in a single step.
Integration into Flow Chemistry and Automation for Scalable Production
The inherent advantages of flow chemistry, such as improved heat and mass transfer, enhanced safety, and the potential for automation, make it an attractive platform for the synthesis and manipulation of reactive intermediates like this compound. uc.ptnih.gov
The modular nature of flow chemistry systems would allow for the seamless integration of multiple reaction steps, including synthesis, in-line purification, and subsequent transformations, leading to a more efficient and scalable production process. mdpi.comflowchemistrysociety.com This approach is particularly relevant for overcoming challenges associated with handling potentially unstable or hazardous reagents and intermediates in traditional batch processes. nih.gov
Future research in this area could focus on:
Developing robust and optimized flow protocols for the synthesis of this compound.
Integrating in-line analytical techniques for real-time monitoring and control of the reaction parameters.
Exploring the use of immobilized catalysts and reagents to facilitate continuous production and simplify product purification.
Advanced Materials Science Applications (e.g., Optoelectronic Properties, Sensor Development)
Oxazolone (B7731731) derivatives have shown promise in the development of fluorescent probes and chemical sensors. researchgate.net The unique electronic and structural features of this compound could be exploited for the design of novel materials with interesting optoelectronic properties.
Derivatization of the oxazolone core could lead to the development of:
Fluorescent Sensors: By introducing specific recognition motifs, it may be possible to design fluorescent sensors for the detection of various analytes, such as metal ions, anions, or biologically relevant molecules.
Organic Light-Emitting Diodes (OLEDs): The rigid, heterocyclic structure of the oxazolone ring could serve as a scaffold for the construction of novel organic materials with potential applications in OLEDs.
Molecular Switches: The potential for isomerization of the exocyclic double bond in related oxazolone systems suggests that derivatives of this compound could be investigated as molecular photoswitches. researchgate.net
Development of Structure-Reactivity Models for Predictive Synthesis
A systematic investigation of the reactivity of this compound and its derivatives can provide valuable data for the development of quantitative structure-reactivity relationships (QSRRs). These models can help in predicting the outcome of chemical reactions and in the rational design of new synthetic methodologies.
By correlating the structural features of different oxazolone derivatives with their reactivity, it would be possible to create predictive models for various transformations. researchgate.net This could involve computational studies to understand the electronic and steric effects of substituents on the reactivity of the oxazolone ring.
Unexplored Reaction Pathways and New Chemical Transformations
The rich chemical functionality of this compound opens the door to a wide range of unexplored reaction pathways. The presence of multiple reactive sites allows for diverse chemical transformations, leading to the synthesis of novel heterocyclic compounds.
Potential areas for exploration include:
Ring-Opening Reactions: The strained oxazolone ring can undergo nucleophilic attack, leading to the formation of various acyclic and heterocyclic compounds.
Cycloaddition Reactions: The oxazolone ring can act as a dipole in cycloaddition reactions, providing access to complex polycyclic systems. biointerfaceresearch.com
Reactions of the Acetyl and Chloro Groups: The acetyl and chloro substituents provide additional handles for chemical modification, allowing for the introduction of diverse functional groups.
The exploration of these and other novel reaction pathways will undoubtedly expand the synthetic utility of this compound and pave the way for the discovery of new molecules with interesting biological and material properties.
Q & A
Q. What are the optimized synthetic routes for preparing 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions involving aldehydes, hydroxylamine derivatives, and β-keto esters. A green methodology using nanocatalysts like GO@Fe(ClO4)₃ under solvent-free conditions at 100°C has been reported to achieve high yields (75–92%) by promoting efficient cyclization and minimizing side reactions . Key variables include temperature control (to prevent decomposition of the oxazolone core) and catalyst loading (0.5–1.5 mol%). Traditional routes may require harsher solvents (e.g., acetic acid), which can reduce yields due to competing hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxazolone derivative?
- ¹H/¹³C NMR : Critical for confirming the acetyl (δ 2.3–2.5 ppm), chloro-substituted quaternary carbon (δ 85–90 ppm), and phenyl ring protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : The carbonyl stretch of the oxazolone ring (~1750 cm⁻¹) and acetyl group (~1680 cm⁻¹) are diagnostic .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 265.0372 for C₁₁H₈ClNO₃⁺) .
Q. How can researchers mitigate instability issues during storage or handling of this compound?
The compound’s stability is influenced by moisture and light. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Thermal gravimetric analysis (TGA) data for analogous oxazolones suggest decomposition onset at ~150°C, indicating room-temperature storage is feasible for short-term use .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective chloro-acetylation in the oxazolone core?
Chlorination likely occurs via electrophilic substitution at the 4-position, favored by the electron-withdrawing acetyl group. Computational studies on similar systems indicate that the acetyl group stabilizes the transition state through resonance, directing chloro-substitution to the adjacent carbon . Solvent-free conditions further enhance selectivity by reducing solvolysis side reactions .
Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in derivatives of this compound?
X-ray crystallography provides precise bond angles and torsion angles, critical for confirming the Z/E configuration of substituents. For example, in (4Z)-4-benzylidene derivatives, the dihedral angle between the oxazolone ring and benzylidene group (~5.8°) confirms the Z-configuration . Data collection at 100 K improves resolution (R factor < 0.05) .
Q. What strategies address contradictory data in reaction yields or spectral assignments across studies?
- Yield Discrepancies : Compare catalyst efficiency (e.g., GO@Fe(ClO4)₃ vs. homogeneous catalysts) and purity of starting materials. Trace moisture in solvents can hydrolyze intermediates, reducing yields .
- Spectral Conflicts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, NOESY can distinguish between cis/trans isomers in substituted oxazolones .
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can map frontier molecular orbitals (FMOs). The LUMO of the oxazolone ring is localized at the carbonyl group, making it susceptible to nucleophilic attack (e.g., by amines in ring-opening reactions) . Electrophilic Fukui indices identify the 2-phenyl group as a site for electrophilic substitution .
Q. What bioactivity screening approaches are suitable for derivatives of this compound?
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases, as oxazolones are known protease inhibitors. Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify IC₅₀ values .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with derivatives functionalized at the 4-position. Structure-activity relationships (SARs) can guide lead optimization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
